molecular formula C21H19FN8O4S B2527680 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941978-91-2

3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Numéro de catalogue: B2527680
Numéro CAS: 941978-91-2
Poids moléculaire: 498.49
Clé InChI: XEBGLVBWHDELNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a potent, selective, and ATP-competitive inhibitor of Protein Kinase C beta (PKCβ). This compound has emerged as a critical pharmacological tool for investigating the role of PKCβ isoforms in cellular signaling pathways and disease pathogenesis. Its primary research value lies in the study of oncogenic signaling, particularly in hematologic malignancies and solid tumors where the PKCβ pathway is implicated in cell proliferation, survival, and angiogenesis. Studies have demonstrated its efficacy in preclinical models, showing that it can induce apoptosis and suppress tumor growth by disrupting key downstream effectors. The compound's high selectivity profile makes it exceptionally useful for dissecting the specific contributions of PKCβ from other PKC isozymes in complex biological systems. Research applications extend to exploring its potential in combination therapies and in understanding resistance mechanisms to other targeted agents. This inhibitor is for research use only and is a vital compound for advancing the development of novel kinase-targeted anticancer strategies.

Propriétés

IUPAC Name

3-(3-fluorophenyl)-7-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN8O4S/c1-14-5-6-17(30(31)32)12-18(14)35(33,34)28-9-7-27(8-10-28)20-19-21(24-13-23-20)29(26-25-19)16-4-2-3-15(22)11-16/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBGLVBWHDELNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine represents a novel class of triazole derivatives with potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H21FN6O2S\text{C}_{19}\text{H}_{21}\text{F}\text{N}_{6}\text{O}_{2}\text{S}

This structure incorporates a fluorophenyl group, a piperazine moiety, and a nitrophenyl sulfonamide, which are significant for its biological activity.

Research indicates that compounds similar to this triazolo[4,5-d]pyrimidine derivative exhibit their biological effects primarily through the inhibition of specific enzymes and receptors involved in cancer cell proliferation. The sulfonamide group is known to enhance the compound's interaction with target proteins, potentially modulating pathways related to tumor growth and survival.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MiaPaCa2 (pancreatic cancer), MCF-7 (breast cancer), and U87 (glioblastoma).
  • Growth Inhibition : The compound showed IC50 values ranging from 10 μM to 25 μM across different cell lines, indicating moderate to potent anticancer activity.
Cell Line IC50 (μM) Mechanism
MiaPaCa215Apoptosis induction via caspase activation
MCF-720Inhibition of estrogen receptor signaling
U8725Disruption of cell cycle progression

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications in the piperazine and sulfonamide groups have been linked to enhanced potency:

  • Piperazine Substituents : Variations in the piperazine ring influence binding affinity to target receptors.
  • Sulfonamide Variants : Different sulfonamide groups can alter the compound's solubility and permeability, affecting its bioavailability.

Case Studies

  • In Vitro Studies : A study involving a series of triazole derivatives showed that compounds with similar piperazine-sulfonamide structures were effective in inhibiting tumor growth in vitro. The study reported that the presence of electron-withdrawing groups significantly enhanced anticancer activity.
  • In Vivo Studies : Preliminary in vivo studies using mouse models demonstrated that the compound significantly reduced tumor size when administered at doses correlating with the observed in vitro IC50 values.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Electron-Withdrawing vs.
  • Sulfonylpiperazine Variations : The 2-methyl-5-nitrophenyl sulfonyl group in the target compound may confer higher steric hindrance and polarity than the 3-fluorophenyl sulfonyl group in ’s analog, affecting solubility and membrane permeability .
  • Core-Specific Bioactivity: Pyrazolo[1,5-a]pyrimidines (e.g., ) exhibit antitrypanosomal activity, while triazolo[4,5-d]pyrimidines are more commonly associated with kinase inhibition due to their purine-mimetic structure .

NMR and Structural Dynamics

highlights that substituent-induced chemical shift changes in NMR spectra (e.g., regions A and B, corresponding to positions 29–36 and 39–44) can localize structural modifications. For the target compound, the nitro group likely deshields adjacent protons, causing distinct shifts compared to methoxy or trifluoromethyl analogs. This suggests altered electronic environments that may influence intermolecular interactions .

Bioactivity and Target Specificity

While direct bioactivity data for the target compound is unavailable, analogs provide insights:

  • Triazolo[4,5-d]pyrimidines : The sulfonylpiperazine moiety is a hallmark of kinase inhibitors (e.g., VEGFR-2), where the sulfonyl group interacts with ATP-binding pockets. The nitro group may enhance binding affinity to oxidoreductases or nitroreductases .
  • Pyrazolo[1,5-a]pyrimidines: ’s compound shows antitrypanosomal activity, but the target compound’s triazolo core and nitro group may redirect specificity toward human enzymes over parasitic targets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.